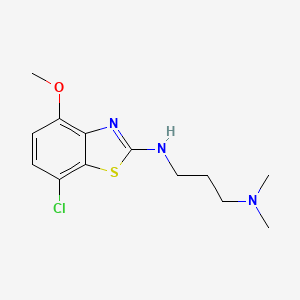

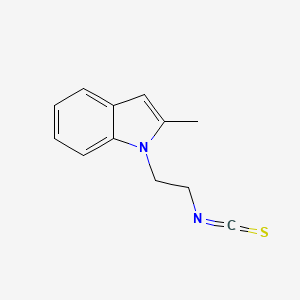

1-(2,3-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine

Descripción general

Descripción

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the compound’s class (e.g., whether it’s an amine, a pyrazole, etc.) and any notable structural features.

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and the overall reaction scheme.Molecular Structure Analysis

This involves examining the compound’s molecular structure, often using techniques like X-ray crystallography, NMR spectroscopy, or computational chemistry methods.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include the reaction conditions, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, stability, and reactivity.Aplicaciones Científicas De Investigación

- Scientific Literature Databases : Searching scientific databases like PubMed or ScienceDirect using the CAS Registry Number (CAS RN: 957065-89-3) or the molecule’s name might reveal relevant research articles.

- Patent Databases : Patent filings sometimes disclose novel uses of chemical compounds. Searching patent databases using keywords like “1-(2,3-Dimethylphenyl)pyrrolidine” or “pyrrolidine derivatives” might provide clues about potential applications.

-

Pharmaceutical Compositions for Treating Retinal Diseases

- Application : This compound is used in pharmaceutical compositions for the treatment of retinal diseases, retinal neuroprotection, and vision enhancement .

- Method : The pharmaceutical composition comprises a therapeutically effective amount of the compound .

- Results : The treatment has been shown to be effective for retinal diseases, providing neuroprotection and enhancing vision .

-

Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines

- Application : This compound is used in the synthesis of 1- (2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1 H)pyridones .

- Method : The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate .

- Results : The combined spectral data obtained by 1 H-, 13 C-, 1 H/ 13 C (HETCOR) NMR and IR provided useful information about the structure of the products synthesized in this work .

-

- Application : Dexmedetomidine, or 4- [ (1S)-1- (2,3-dimethylphenyl)ethyl]-1H-imidazole, with molecular formula C 13 H 16 N 2, is used as a sedative and analgesic in veterinary medicine .

- Method : Dexmedetomidine is commercially available as a water-soluble HCl salt .

- Results : Dexmedetomidine has been shown to be effective as a sedative and analgesic in veterinary medicine .

-

Preparation of 3-(2,3-Dimethylphenyl)-2-butenal

- Application : This compound is used in the preparation of 3-(2,3-dimethylphenyl)-2-butenal, which is used in perfumes .

- Method : The method involves the reaction of 1-bromo-2,3-dimethylbenzene and crotonaldehyde .

- Results : The process effectively absorbs the hydrogen chloride generated in the production process of the 1-(2,3-dimethylphenyl)-1-chloroethane, making the process more environment-friendly. The yield of the reaction product 1-(2,3-dimethylphenyl)-1-chloroethane obtained at the same time is more than 85 percent .

-

Green Production Method of 1-(2,3-Dimethylphenyl)-1-chloroethane

- Application : This compound is used in the green production method of 1-(2,3-dimethylphenyl)-1-chloroethane, which is an important intermediate in the synthesis process of dexmedetomidine .

- Method : The method involves the reaction of 1-(2,3-dimethylphenyl)-1-ethanol and hydrogen chloride .

- Results : The process effectively absorbs the hydrogen chloride generated in the production process of the 1-(2,3-dimethylphenyl)-1-chloroethane, making the process more environment-friendly. The yield of the reaction product 1-(2,3-dimethylphenyl)-1-chloroethane obtained at the same time is more than 85 percent .

Safety And Hazards

This involves identifying any risks associated with handling or using the compound, such as toxicity, flammability, or environmental impact.

Direcciones Futuras

This could involve potential applications of the compound, areas for further research, or ways to improve its synthesis or properties.

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-known compound, some or all of this information may not be available. If you have a specific question about this compound or a related topic, feel free to ask! I’m here to help.

Propiedades

IUPAC Name |

2-(2,3-dimethylphenyl)-5-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-8-5-4-6-11(10(8)3)15-12(13)7-9(2)14-15/h4-7H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTETTZLRWDEFDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=CC(=N2)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

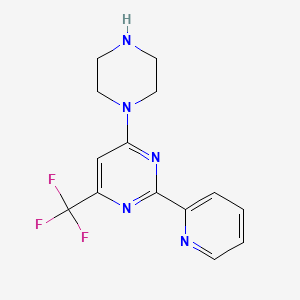

![N4-(4-methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B1387441.png)

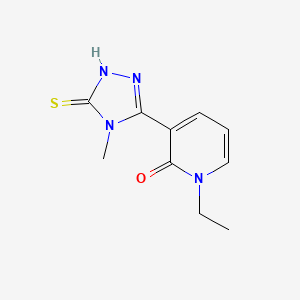

![[3-(2-furyl)-6-oxopyridazin-1(6{H})-yl]acetic acid](/img/structure/B1387442.png)

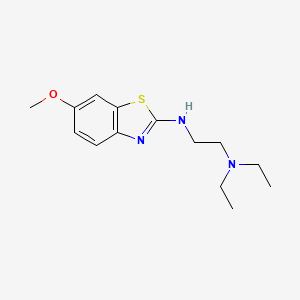

![Ethyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B1387443.png)

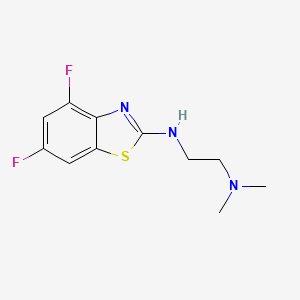

![(2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1387449.png)

![4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B1387450.png)